

Spectroscopic Profile of 3-Bromo-2-fluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

Cat. No.: B121081

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2-fluorobenzaldehyde** (C_7H_4BrFO), a key intermediate in pharmaceutical and agrochemical synthesis.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

Compound Overview

3-Bromo-2-fluorobenzaldehyde is a substituted aromatic aldehyde with the chemical formula C_7H_4BrFO and a molecular weight of approximately 203.01 g/mol.^{[3][4]} Its structure, featuring a bromine and a fluorine atom on the benzene ring, makes it a versatile building block in organic synthesis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified public data for this specific compound, the following tables summarize the predicted spectroscopic values. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopy.

Table 1: Predicted 1H NMR Data

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
Aldehyde-H	10.3 - 10.5	s	-
Ar-H	7.8 - 8.0	m	-
Ar-H	7.6 - 7.8	m	-
Ar-H	7.2 - 7.4	m	-

Note: The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling between themselves and with the fluorine atom.

Table 2: Predicted ^{13}C NMR Data

Solvent: CDCl_3

Signal Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Aldehyde)	188 - 192
C-F	158 - 162 (d, $^{1}\text{JCF} \approx 250\text{-}260$ Hz)
C-Br	115 - 120 (d)
C-CHO	135 - 138 (d)
Ar-C	130 - 135
Ar-C	125 - 130
Ar-C	120 - 125

Note: Carbon signals will show splitting due to coupling with fluorine.

Table 3: Predicted IR Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (Aldehyde)	1700 - 1720	Strong
C-H Stretch (Aldehyde)	2720 - 2820	Medium, Doublet
C-H Stretch (Aromatic)	3000 - 3100	Medium to Weak
C=C Stretch (Aromatic)	1550 - 1600	Medium
C-F Stretch	1200 - 1250	Strong
C-Br Stretch	550 - 650	Medium

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Predicted Identity	Relative Intensity
202/204	[M] ⁺ (Molecular Ion)	High (Isotopic pattern for Br)
201/203	[M-H] ⁺	Medium
173/175	[M-CHO] ⁺	Medium
123	[M-Br] ⁺	Medium
95	[C ₆ H ₄ F] ⁺	Medium
75	[C ₆ H ₃] ⁺	Low

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation:
 - Accurately weigh 10-20 mg of **3-Bromo-2-fluorobenzaldehyde**.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (for ^1H NMR).
 - Transfer the solution to a clean, dry 5 mm NMR tube.[\[5\]](#)
- Instrument Parameters (^1H NMR):
 - Spectrometer: 400 MHz or higher.
 - Pulse Program: Standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 5 seconds.
 - Number of Scans: 16 or more for good signal-to-noise.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase and baseline correct the spectrum.
- Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals in the ^1H spectrum.
- Identify the chemical shifts of all signals in both ^1H and ^{13}C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

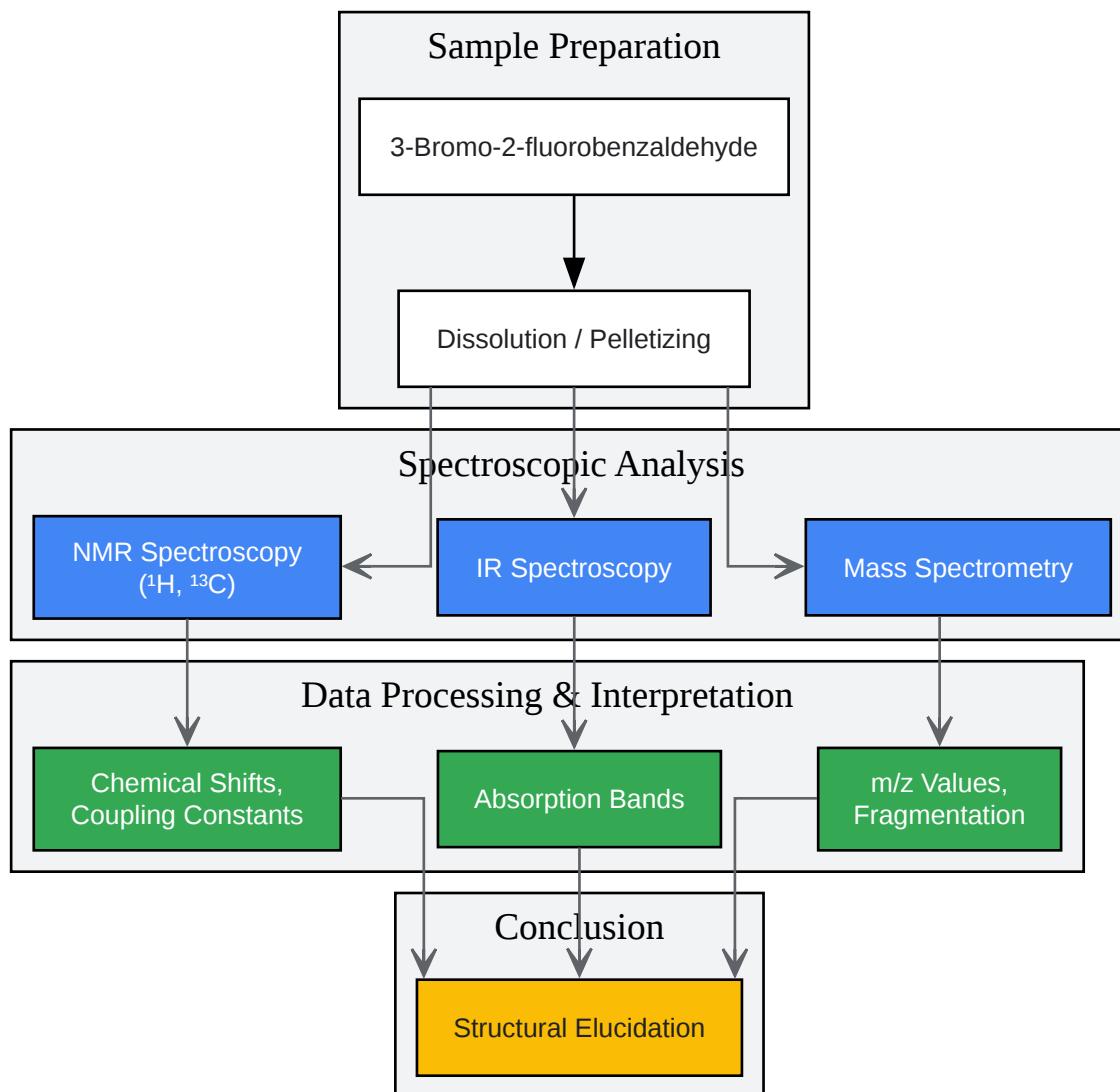
Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3-Bromo-2-fluorobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
 - Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
 - Scan Range: $4000 - 400 \text{ cm}^{-1}$.
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Data Acquisition and Processing:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Methodology:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization (Electron Ionization - EI):
 - The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[7][8][9]
 - This causes the molecules to ionize and fragment.[7][8][10]
- Mass Analysis:
 - The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - A detector records the abundance of each ion.
 - The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

- Identify the molecular ion peak and the major fragment ions. Analyze the isotopic distribution pattern for bromine.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 22019361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-bromo-2-fluorobenzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. ELECTRON IONIZATION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electron ionization - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-fluorobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121081#spectroscopic-data-nmr-ir-ms-for-3-bromo-2-fluorobenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com